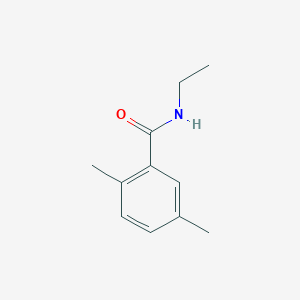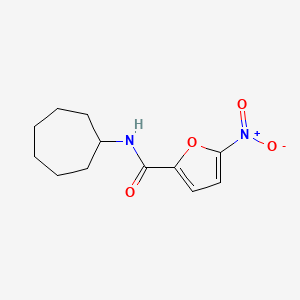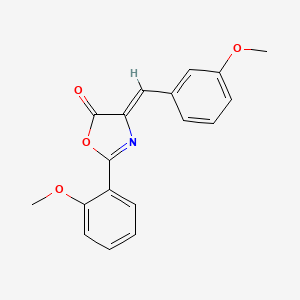![molecular formula C20H13ClN2O2 B5848414 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically inhibit the activity of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
作用機序
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR. It binds to the receptor with high affinity and prevents the receptor from being activated by its ligands, such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit EGFR activity in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a highly specific inhibitor of EGFR activity, which makes it a valuable tool for investigating the role of EGFR signaling in various cellular processes and diseases. Its small size and low molecular weight make it easy to use in vitro and in vivo. However, its high specificity can also be a limitation, as it may not be effective against other receptor tyrosine kinases that are involved in the same signaling pathways. In addition, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.
将来の方向性
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research, but there is still much to be learned about its mechanism of action and its potential therapeutic applications. Future research could focus on developing more potent and selective inhibitors of EGFR activity, as well as investigating the role of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. In addition, future research could explore the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.
合成法
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The final product can be purified through recrystallization or column chromatography.
科学的研究の応用
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research for its ability to specifically inhibit EGFR activity. EGFR signaling plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound has been used in numerous studies to investigate the role of EGFR signaling in cancer development and progression. It has also been used to study the role of EGFR signaling in other diseases, such as cardiovascular disease and neurological disorders.
特性
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-9-16(10-6-14)25-17-11-7-15(8-12-17)23-13-22-19-4-2-1-3-18(19)20(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPXEAMCNBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)




![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)


![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)

